molecular formula C22H17N3O3S2 B2661878 1-(benzo[d]isoxazol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)methanesulfonamide CAS No. 1798040-64-8

1-(benzo[d]isoxazol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)methanesulfonamide

Cat. No. B2661878
CAS RN: 1798040-64-8
M. Wt: 435.52
InChI Key: IOWNTNULCASIQD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several heterocyclic rings including a benzisoxazole and a benzothiazole. These structures are common in many pharmaceuticals and could potentially have biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the benzisoxazole and benzothiazole rings, followed by the introduction of the methyl and phenyl groups. The final step would likely involve the formation of the methanesulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple ring structures and functional groups. The benzisoxazole and benzothiazole rings are aromatic and planar, which could contribute to the compound’s potential biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonamide group could make it more polar and potentially more soluble in water .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. This could include in vitro studies to determine its potential effects on cells, as well as in vivo studies in animal models to assess its potential therapeutic effects .

properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S2/c1-14-6-11-18-21(12-14)29-22(23-18)15-7-9-16(10-8-15)25-30(26,27)13-19-17-4-2-3-5-20(17)28-24-19/h2-12,25H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWNTNULCASIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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